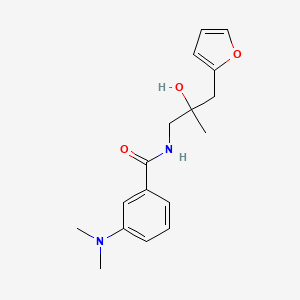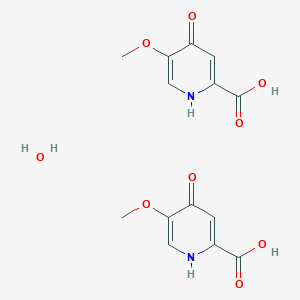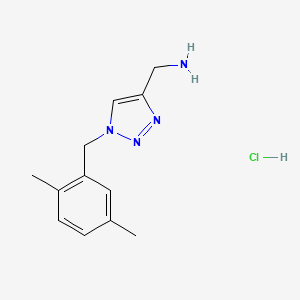
(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,5-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanamine hydrochloride, also known as DMTM, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. DMTM has been shown to have potential as a tool for studying various biochemical and physiological processes in the laboratory.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
The compound has shown promising applications in medicinal chemistry, particularly as a neurokinin-1 receptor antagonist. It exhibits high affinity and oral activity, making it effective in pre-clinical tests for conditions like emesis and depression. Its solubility in water (>100 mg/mL) enhances its suitability for intravenous and oral clinical administration. The synthesis of the solubilizing group incorporated in the compound involves thermal rearrangement of a propargylic azide in the presence of dimethylamine, indicating a nuanced approach to its design and potential for clinical efficacy (Harrison et al., 2001).
Synthesis and Structural Analysis
The compound's structure and synthesis have been a subject of significant research. For instance, its synthesis through 1,3-dipolar cycloaddition reaction and the establishment of its structure based on NMR spectroscopy, Elemental Analysis, and MS data highlight the methodological advancements in the synthesis of complex organic compounds. The detailed structural analysis contributes to a deeper understanding of its potential interactions and applications (Younas et al., 2014).
Antimicrobial and Antifungal Activities
The compound and its derivatives have demonstrated significant antimicrobial and antifungal activities. The synthesis of a series of derivatives, characterization by spectral and elemental analyses, and in vitro evaluation against pathogenic strains show its potential in combating infections. Most of the derivatives display moderate to very good activities, comparable to first-line drugs, indicating its potential in developing new antimicrobial and antifungal agents (Thomas et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[(2,5-dimethylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c1-9-3-4-10(2)11(5-9)7-16-8-12(6-13)14-15-16;/h3-5,8H,6-7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYYUCVEIAQXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


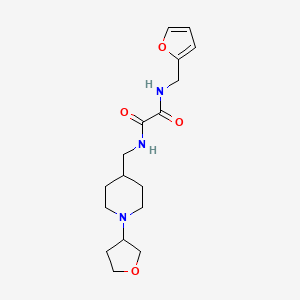
![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
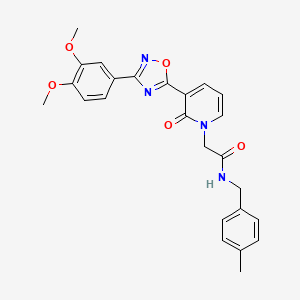

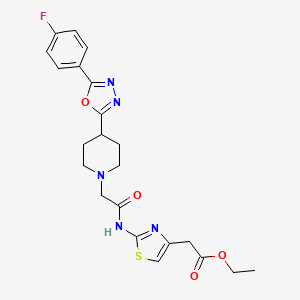
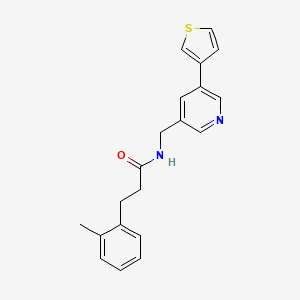

![N-[(4-tert-butylphenyl)methoxy]thian-4-imine](/img/structure/B2485740.png)
